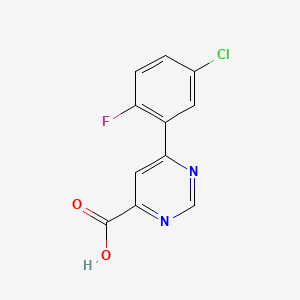

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play an important role in medicinal and pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, such as 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid, can be determined by single crystal X-ray diffraction studies . The title compound crystallizes in monoclinic space group P 2 1 / c . Weak but significant interactions like C–H···O, C–H···F and π – π are involved in the stability of the structure .Aplicaciones Científicas De Investigación

Suzuki Cross-Coupling Reactions

This compound can be used as a reactant in Suzuki cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Synthesis of Biaryl Amides

Biaryl amides are a class of compounds with potential therapeutic applications. The compound can be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Kinesin Spindle Protein Inhibitors

Kinesin spindle proteins play a key role in cell division, and inhibitors of these proteins can potentially be used in cancer treatment. This compound can be used in the synthesis of such inhibitors .

GABA α2/3 Agonist Preparation

GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the brain. Agonists for GABA receptors can have potential applications in the treatment of various neurological disorders. This compound can be used in the preparation of GABA α2/3 agonists .

Anti-Inflammatory and Analgesic Activities

Pyrimidine-derived indole ribonucleosides synthesized from this compound were tested for in vitro antiproliferative activities . These compounds showed anti-inflammatory and analgesic activities, which could be useful in the development of new drugs for pain management .

Synthesis of Novel Triazole-Pyrimidine Hybrids

This compound can be used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have potential neuroprotective and anti-neuroinflammatory activities, which could be beneficial in the treatment of neurodegenerative diseases .

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to participate in electronically divergent processes with a metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that this compound may also have antiviral effects.

Action Environment

The success of similar reactions, such as the sm coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Direcciones Futuras

Given the importance of pyrimidine derivatives in medicinal and pharmaceutical applications , future research could focus on the synthesis, characterization, and biological activity of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propiedades

IUPAC Name |

6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQCAJDZQGVQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)

![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2850032.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)

![Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate](/img/structure/B2850043.png)

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)